molecular formula C5H5FN2O2 B2997984 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1198437-08-9

4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2997984
CAS No.: 1198437-08-9
M. Wt: 144.105
InChI Key: VRFPXGKBXKLYQZ-UHFFFAOYSA-N
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Description

4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is a fluorinated heterocyclic organic compound. It features a pyrazole ring, a nitrogen-containing five-membered ring, substituted with a fluorine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available 1H-pyrazole-3-carboxylic acid.

  • Methylation: The methyl group is introduced using methylating agents like methyl iodide or dimethyl sulfate.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial-scale production involves optimizing these synthetic steps for higher yields and cost-effectiveness. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

  • Reduction: Reduction of the carboxylic acid group can yield alcohols or amines.

  • Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid; conditions include acidic or neutral environments.

  • Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3); conditions typically involve anhydrous solvents.

  • Substitution: Nucleophiles like Grignard reagents or organolithium compounds; conditions often require inert atmospheres.

Major Products Formed:

  • Esters and Amides: Resulting from oxidation reactions.

  • Alcohols and Amines: Resulting from reduction reactions.

  • Substituted Pyrazoles: Resulting from substitution reactions.

Mechanism of Action

Target of Action

The primary target of 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is the mitochondrial respiratory chain enzyme complex II , also known as succinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, where it catalyzes the oxidation of succinate to fumarate and transfers the electrons to ubiquinone .

Mode of Action

The compound interacts with its target, SDH, by inhibiting its activity .

Biochemical Pathways

By inhibiting SDH, this compound disrupts the citric acid cycle and the electron transport chain, two key biochemical pathways in cellular respiration . This disruption leads to a decrease in ATP production, affecting various downstream processes that rely on this energy source .

Pharmacokinetics

These properties, along with factors such as its lipophilicity and protein binding, would influence its bioavailability .

Result of Action

The inhibition of SDH by this compound leads to a decrease in cellular ATP levels, which can have various effects at the molecular and cellular levels . For instance, it can lead to cell death in organisms that rely heavily on aerobic respiration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Similarly, the presence of other substances, such as food or drugs, can affect its metabolism and excretion .

Scientific Research Applications

4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used as an intermediate in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a difluoromethyl group instead of a fluorine atom.

  • 1-Methyl-1H-pyrazole-3-carboxylic acid: Lacks the fluorine atom.

Uniqueness: 4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts.

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its ability to participate in various chemical reactions and its potential in drug discovery highlight its importance in the field of chemistry and beyond.

Properties

IUPAC Name

4-fluoro-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFPXGKBXKLYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 200 mL round-bottomed flask equipped with a reflux condenser and stir bar, were added 1-methyl-1H-pyrazole-3-carboxylic acid (1.5 g, 11.9 mmol), dry acetonitrile (60 mL), and Selectfluor® (12.6 g, 35.7 mmol). The reaction vessel was heated to 80° Celsius for 32 h. Additional Selectfluor® (8.5 g, 24.0 mmol) was added to the reaction mixture and it was stirred at 80° Celsius for 5 days. The reaction mixture was cooled to RT and the solids were removed by filtration. The filtrate was concentrated to dryness and subjected to FCC to yield crude title compound (330 mg, 13% yield). The impure material was then recrystallized from hot methanol to give the title compound as long yellow crystals. Additional title compound could be obtained from the mother liquor by filtration of the solid that forms upon concentration (11.53 g total combined yield, 70%). The crystallized title compound contained minor impurities, but was used in subsequent steps without further purification. Analytically pure title compound can be obtained by subjecting it to HPLC purification. MS (ESI): mass calcd. for C5H5FN2O2 144.03, m/z found 145.0 [M+H]+ (low intensity).
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